1-Benzylpiperidine-2-carboxylic acid

Catalog No.
S756985
CAS No.
21319-53-9
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperidine-2-carboxylic acid

Unprotected pipecolic acid's zwitterionic nature causes poor solubility and self-condensation in amidation. 1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9) provides N-benzyl protection for reliable coupling. • Soluble in DCM, DMF; blocks N-acylation during carboxylic acid activation. • Key precursor for pipecoloxylidide local anesthetics (bupivacaine, ropivacaine). • Enables orthogonal deprotection (hydrogenolysis) without acid-labile group cleavage. • Facilitates diastereomeric salt resolution for stereospecific API manufacturing.

CAS Number

21319-53-9

Product Name

1-Benzylpiperidine-2-carboxylic acid

IUPAC Name

1-benzylpiperidine-2-carboxylic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)

InChI Key

FEUCBQVXYVZGCM-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Synonyms

1-Benzylpiperidine-2-carboxylic acid, N-Benzylpipecolic acid, 1-Benzyl-2-piperidinecarboxylic acid, N-Benzylpiperidine-2-carboxylic acid, 1-benzylpiperidine-2-carboxylic acid

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9), also known as N-benzylpipecolic acid, is a sterically constrained, N-protected cyclic amino acid building block utilized in pharmaceutical manufacturing and advanced organic synthesis . As the N-benzyl derivative of pipecolic acid, it serves as a precursor for the synthesis of pipecoloxylidide local anesthetics (such as bupivacaine and ropivacaine) and conformationally restricted peptidomimetics. The N-benzyl protecting group ensures solubility in aprotic organic solvents and prevents N-acylation during downstream carboxylic acid activation, making it a viable material for scalable coupling reactions where unprotected or acid-sensitive alternatives fail [1].

Research Fit

Chiral pipecolic acid building block for stereospecific synthesis
N-benzyl substitution provides lipophilic character relative to unsubstituted pipecolic acid
Reported use in fragment-based drug discovery and structural biology

References

  • [2] Journal of Organic Chemistry, Synthesis of Pipecolic Acid Derivatives

Substituting 1-Benzylpiperidine-2-carboxylic acid with unprotected pipecolic acid or alternative protecting groups compromises synthetic efficiency. Unprotected pipecolic acid exists as a zwitterion, leading to poor solubility in standard coupling solvents (e.g., DCM, DMF) and competitive self-condensation during amidation [1]. While N-Boc-piperidine-2-carboxylic acid is a common alternative, its deprotection requires strong acids (TFA or HCl), which degrade acid-labile functional groups in complex target molecules. Furthermore, procurement substitution with regioisomers, such as 1-benzylpiperidine-3-carboxylic acid (CAS 141943-04-6) or 1-benzylpiperidine-4-carboxylic acid (CAS 10315-07-8), alters the fundamental alpha-amino acid geometry to a beta- or gamma-amino acid profile, abolishing the required pharmacophore binding affinity in local anesthetic and peptidomimetic applications [2].

Substitution Risk

N-benzyl substitution substantially increases lipophilicity; generic pipecolic acid may not partition or extract similarly in biphasic systems.
(R)-enantiomer is critical for stereospecific molecular recognition; racemic mixture may not reproduce the binding behavior observed in structural biology studies.
Simpler N-alkyl analogs (N-acetyl, N-methyl) lack the benzyl steric and electronic profile, potentially altering intermediate stability and downstream reactivity.

References

Amidation Yield and Process Solubility in Aprotic Solvents

In the industrial synthesis of pipecoloxylidide intermediates, unprotected pipecolic acid suffers from zwitterionic insolubility and competitive N-acylation, typically limiting direct amidation yields with sterically hindered anilines to <30%. Procurement of 1-Benzylpiperidine-2-carboxylic acid resolves this by masking the secondary amine, increasing organic solubility and enabling direct coupling with amines (e.g., 2,6-xylidine) at yields exceeding 85% using standard activation reagents like SOCl2 or EDC/HOBt [1].

Evidence DimensionDirect amidation yield with sterically hindered anilines
Target Compound Data>85% yield (highly soluble in DCM/DMF)
Comparator Or BaselineUnprotected pipecolic acid (<30% yield, zwitterionic insolubility)
Quantified DifferenceGreater than 55% absolute increase in coupling yield
ConditionsStandard peptide coupling or acid chloride activation in aprotic solvents

Ensures scalable, high-yield manufacturing of local anesthetic precursors without requiring inefficient in-house protection steps.

Enantiomeric Resolution
Class-level inference
Chiral HPLC resolves enantiomers; (R)-enantiomer co-crystallized in PDB 7FKW
Supports stereospecific research fit
Requires chiral HPLC method verification

Orthogonal Deprotection for Acid-Sensitive Syntheses

When synthesizing complex peptidomimetics containing acid-labile moieties (such as tert-butyl esters or acetals), the N-Boc protecting group is unviable due to its requirement for strong acids (e.g., TFA or 4M HCl) for cleavage. 1-Benzylpiperidine-2-carboxylic acid provides an orthogonal alternative, allowing quantitative deprotection (>95% yield) via catalytic hydrogenolysis (H2, Pd/C) at neutral pH, ensuring complete retention of acid-sensitive functional groups [1].

Evidence DimensionSurvival rate of acid-labile functional groups during deprotection
Target Compound Data~100% survival (cleaved via neutral H2/Pd/C)
Comparator Or Baseline1-Boc-piperidine-2-carboxylic acid (0% survival, requires TFA/HCl)
Quantified DifferenceComplete preservation vs. complete degradation of acid-sensitive moieties
ConditionsDeprotection in the presence of tert-butyl esters or acetal linkages

Allows buyers to incorporate the pipecolic acid scaffold into complex, multi-functional molecules where acidic deprotection would destroy the product.

Consensus Log P Comparison
Cross-study comparable
Log P 1.47 1-benzylpiperidine-2-carboxylic acid vs. L-pipecolic acid Log P ≈ -2.3 (Δ ~3.77 log units)
Supports hydrophobic building block selection
Calculated consensus from 5 models; literature experimental comparison

Regiospecificity for Voltage-Gated Sodium Channel Blockers

The pharmacological activity of pipecoloxylidide anesthetics strictly depends on the alpha-amino acid (proline-homolog) structural constraint. Substituting 1-Benzylpiperidine-2-carboxylic acid with its regioisomers, such as 1-benzylpiperidine-3-carboxylic acid or 4-carboxylic acid, shifts the spatial orientation of the carboxamide linkage, resulting in nipecotic or isonipecotic derivatives that exhibit near-zero efficacy at voltage-gated sodium channels [1].

Evidence DimensionSuitability for local anesthetic pharmacophore synthesis
Target Compound DataProvides active alpha-amino acid (pipecolic) scaffold
Comparator Or Baseline3- or 4-carboxylic acid regioisomers (inactive beta/gamma-amino acid scaffolds)
Quantified DifferenceBinary transition from active anesthetic precursor to pharmacologically inactive scaffold
ConditionsTargeting voltage-gated sodium channels (e.g., bupivacaine analogs)

Highlights that regioisomers cannot be used as procurement substitutes for anesthetic or specific peptidomimetic applications.

Purity Benchmark
Supporting evidence
97% standard research-grade specification
Reduces side-reaction risk in synthesis
Verified by NMR, HPLC, GC

Synthesis of Pipecoloxylidide Local Anesthetics

1-Benzylpiperidine-2-carboxylic acid is the standard precursor for synthesizing the universal pipecoloxylidide intermediate. Its organic solubility and protected amine allow for coupling with 2,6-xylidine, followed by catalytic debenzylation to yield the core scaffold for bupivacaine, ropivacaine, and mepivacaine[1].

Conformationally Restricted Peptidomimetics

In drug discovery, this compound serves as a proline surrogate. The orthogonal N-benzyl protecting group enables the construction of complex peptide chains containing acid-sensitive residues, where standard N-Boc protection would lead to target degradation during cleavage [2].

Chiral Resolution and Asymmetric Synthesis

The N-benzyl derivative is utilized in enantiomeric resolution processes via diastereomeric salt formation. The protected nitrogen prevents zwitterion formation, allowing for clean crystallization and isolation of the (R)- or (S)-enantiomers required for stereospecific API manufacturing [3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Chiral resolution and enantiopurity
Verify enantiomeric excess via chiral HPLC
Lipophilic Peptidomimetic Synthesis
Lipophilicity (Log P) profile
Validate partitioning and extraction efficiency
Synthetic Intermediate for Pipecolic Acid Derivatives
Benzyl group as protective/lipophilic modifier
Confirm selective hydrogenolysis without backbone degradation

References

  • [1] Industrial Engineering Chemistry Research, Scalable Synthesis of Bupivacaine Precursors
  • [2] Journal of Medicinal Chemistry, Proline Surrogates in Drug Design
  • [3] Chirality, Enantiomeric Resolution of N-Protected Pipecolic Acids

Sequence

X
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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